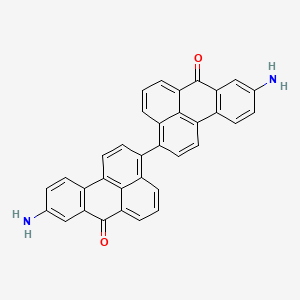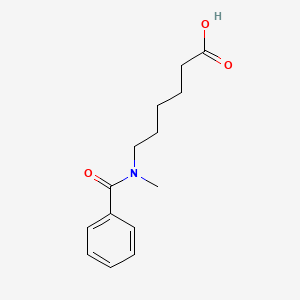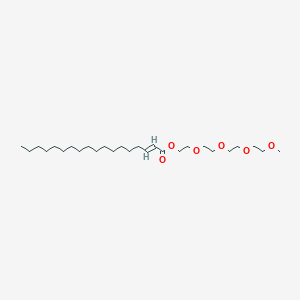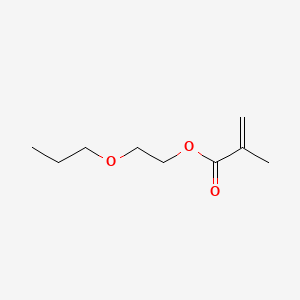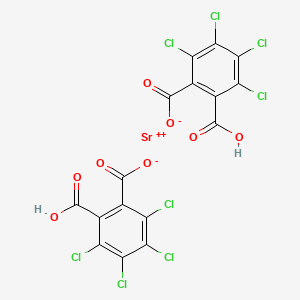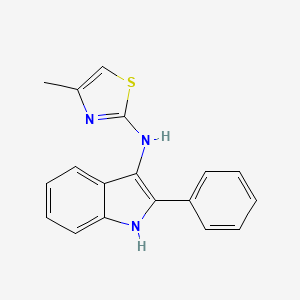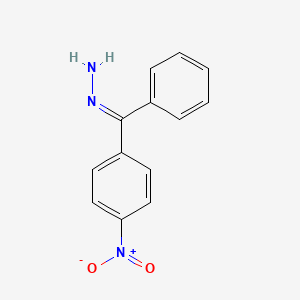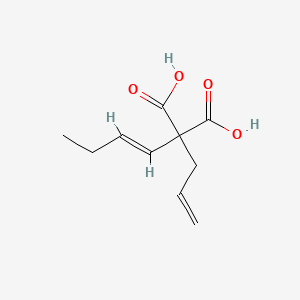
2-Allyl-2-(1-butenyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-2-(1-butenyl)malonic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by allyl and butenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(1-butenyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of malonic ester using a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an S_N2 reaction with allyl and butenyl halides to form the desired product. The reaction conditions generally involve refluxing the mixture in an appropriate solvent, such as ethanol, followed by acidic hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of deprotonation, alkylation, hydrolysis, and decarboxylation, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-2-(1-butenyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl and butenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Allyl-2-(1-butenyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Allyl-2-(1-butenyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze decarboxylation and oxidation-reduction reactions. Its unique structure allows it to participate in multiple biochemical processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound, which lacks the allyl and butenyl groups.
Diethyl malonate: An ester derivative of malonic acid used in similar synthetic applications.
2-Allylmalonic acid: A related compound with only one allyl group.
Uniqueness
This dual substitution allows for more diverse chemical transformations and interactions in various fields of research and industry .
Propiedades
Número CAS |
4354-96-5 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(E)-but-1-enyl]-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-3-5-7-10(6-4-2,8(11)12)9(13)14/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)/b7-5+ |
Clave InChI |
CPVNSIXHGLVYQN-FNORWQNLSA-N |
SMILES isomérico |
CC/C=C/C(CC=C)(C(=O)O)C(=O)O |
SMILES canónico |
CCC=CC(CC=C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



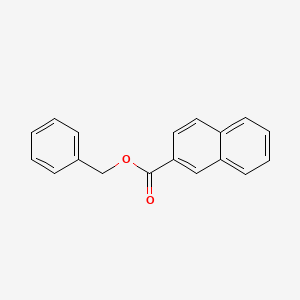
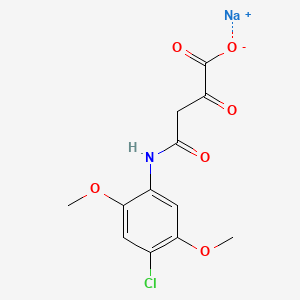
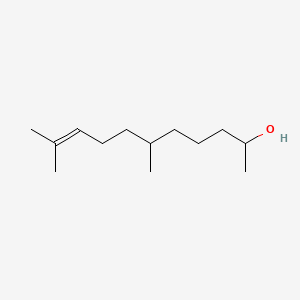
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
